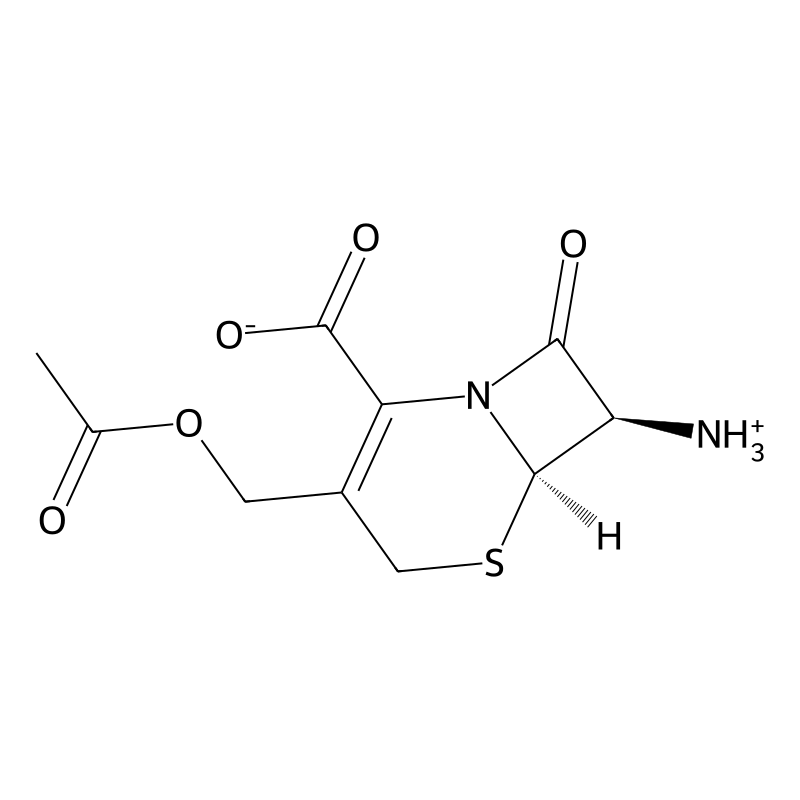

7-Aminocephalosporanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Building Block for Cephalosporin Antibiotics

7-Aminocephalosporanic acid (7-ACA) is a crucial molecule in scientific research due to its role as the core chemical structure for a large class of antibiotics called cephalosporins Wikipedia: . These antibiotics are widely used to treat bacterial infections and are a mainstay in many hospitals around the world.

7-ACA itself does not possess antibiotic properties, but it serves as the starting point for the synthesis of various semi-synthetic cephalosporins. By chemically modifying the side chains attached to the 7-ACA core, scientists can create cephalosporins with different spectrums of activity against various bacteria . This allows researchers to develop new antibiotics to target specific pathogens and address emerging issues of antibiotic resistance.

Advantages of 7-ACA for Cephalosporin Development

There are several advantages to using 7-ACA as a starting material for cephalosporin development:

- Standardized Core Structure: 7-ACA provides a consistent and well-defined core structure, allowing researchers to focus their efforts on modifying the side chains to achieve desired properties Sigma-Aldrich: .

- Versatility: The ability to modify the side chains of 7-ACA enables the creation of a wide range of cephalosporins with different pharmacological profiles, including variations in potency, spectrum of activity, and pharmacokinetics PubChem: .

- Improved Efficiency: Using 7-ACA as a starting point can streamline the development process compared to synthesizing the entire cephalosporin molecule from scratch.

Research on 7-ACA Production Methods

Another area of scientific research involving 7-ACA focuses on optimizing its production methods. Traditionally, 7-ACA was obtained through chemical or enzymatic processes from cephalosporin C, another antibiotic molecule . However, these methods can be environmentally unfriendly and generate significant waste.

Current research explores alternative methods for producing 7-ACA, such as using genetically modified organisms that can directly synthesize the molecule. This approach has the potential to be more sustainable and cost-effective .

7-Aminocephalosporanic acid is a crucial intermediate in the synthesis of cephalosporin antibiotics. It is derived from cephalosporin C and serves as a synthon for various semisynthetic derivatives used in antimicrobial therapies. The compound has a molecular formula of C₁₀H₁₂N₂O₅S, featuring a beta-lactam ring that is characteristic of many antibiotics, which contributes to its antibacterial properties .

The primary reaction for producing 7-aminocephalosporanic acid involves the hydrolysis of cephalosporin C. This can be achieved through two main methods: enzymatic hydrolysis and chemical cracking. The enzymatic method typically employs enzymes such as D-amino acid oxidase and cephalosporin C acylase, which facilitate the conversion with high specificity and yield . In contrast, chemical methods often require harsher conditions and can produce toxic by-products .

Key Reactions:- Enzymatic Hydrolysis:

- Cephalosporin C + Enzyme → 7-Aminocephalosporanic Acid

- Chemical Cracking:

- Cephalosporin C + Acid/Base → 7-Aminocephalosporanic Acid + By-products

- Cephalosporin C + Enzyme → 7-Aminocephalosporanic Acid

- Cephalosporin C + Acid/Base → 7-Aminocephalosporanic Acid + By-products

7-Aminocephalosporanic acid exhibits significant antibacterial activity due to its structural similarity to penicillin. It acts by inhibiting bacterial cell wall synthesis, which is critical for bacterial survival. This mechanism makes it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its derivatives are widely used in clinical settings to treat various infections caused by susceptible organisms .

The synthesis of 7-aminocephalosporanic acid can be achieved through several methods:

- Enzymatic Hydrolysis:

- Utilizes enzymes like D-amino acid oxidase and cephalosporin C acylase.

- Generally yields higher purity and lower environmental impact compared to chemical methods.

- Chemical Synthesis:

- Involves harsh chemical conditions, often resulting in lower yields and environmental concerns due to waste products.

- Bioconversion:

7-Aminocephalosporanic acid is primarily utilized in the pharmaceutical industry as a precursor for synthesizing various cephalosporin antibiotics, including:

- Cefotaxime

- Ceftriaxone

- Cefepime

These antibiotics are critical in treating infections caused by both Gram-positive and Gram-negative bacteria, making 7-aminocephalosporanic acid an essential compound in modern medicine .

Studies on the interactions of 7-aminocephalosporanic acid with other compounds have shown that it can form derivatives through acylation reactions. For instance, it can react with different acylating agents to produce semi-synthetic antibiotics that exhibit enhanced pharmacological properties. Research has also explored its interactions with various enzymes involved in its metabolism and degradation, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy .

Several compounds share structural similarities with 7-aminocephalosporanic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Amino-deacetoxycephalosporanic acid | Similar beta-lactam structure | Precursor for specific cephalosporins |

| Cephalosporin C | Parent compound from which 7-aminocephalosporanic acid is derived | Contains an acetoxy group that is removed during conversion |

| Cefotaxime | Derived from 7-aminocephalosporanic acid | Enhanced activity against resistant bacteria |

| Ceftriaxone | Another derivative of 7-aminocephalosporanic acid | Broad-spectrum activity with extended half-life |

Uniqueness of 7-Aminocephalosporanic Acid

7-Aminocephalosporanic acid stands out due to its role as a core building block for numerous cephalosporin antibiotics. Its ability to undergo specific enzymatic modifications allows for the development of new antibiotic formulations tailored to combat antibiotic resistance, making it invaluable in pharmaceutical research and development .

Molecular Structure and Stereochemistry

The molecular structure of 7-aminocephalosporanic acid is characterized by the International Union of Pure and Applied Chemistry nomenclature as (6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [4] [5]. The compound possesses a molecular formula of C₁₀H₁₂N₂O₅S with a molecular weight of 272.28 g/mol [1] [6] [4]. The Chemical Abstracts Service registry number is 957-68-6, providing a unique identifier for this pharmaceutical intermediate [1] [6] [4].

The stereochemical configuration of 7-aminocephalosporanic acid maintains the characteristic (6R,7R) arrangement that is essential for biological activity in cephalosporin antibiotics [6] [5]. This stereochemical orientation ensures proper spatial arrangement of functional groups necessary for interaction with penicillin-binding proteins and resistance to certain β-lactamase enzymes [7]. The compound exhibits a specific optical rotation of [α]19/D +88° to +100° (c=0.5, KH₂PO₄/NaOH), confirming its stereochemical purity [6] [5] [8].

The core structure consists of a fused bicyclic ring system comprising a six-membered dihydrothiazine ring and a four-membered β-lactam ring [7]. This 5-thia-1-azabicyclo[4.2.0]oct-2-ene framework forms the essential scaffold shared among all cephalosporin derivatives [7]. The presence of an enamine double bond between positions 2 and 3 of the dihydrothiazine ring contributes to the compound's chemical reactivity and stability characteristics [7].

Physicochemical Properties

Solubility Profile and Stability

The solubility characteristics of 7-aminocephalosporanic acid demonstrate significant dependence on solvent composition and temperature conditions. In aqueous systems, the compound exhibits a water solubility of 409.6 mg/L at 22.99°C [8]. Systematic solubility studies in binary acetone-water mixtures reveal that solubility increases slowly with temperature elevation from 274.45 to 301.15 K, while demonstrating a sharp decrease with increasing acetone concentration [10].

The compound displays very limited solubility in dimethyl sulfoxide, requiring heated conditions for dissolution [8] [11]. This poor solubility in organic solvents reflects the compound's zwitterionic character, resulting from the presence of both carboxylate and amino functional groups [8]. The compound demonstrates hygroscopic properties, necessitating careful storage conditions to maintain stability [8].

Storage requirements specify maintenance at 2-8°C to preserve chemical integrity [6] [5]. The compound exhibits thermal stability with a melting point exceeding 300°C according to literature values [6] [8]. The predicted boiling point is 560.6 ± 50.0°C, though this represents a theoretical value given the compound's thermal decomposition before reaching this temperature [8].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 7-aminocephalosporanic acid. Proton nuclear magnetic resonance analysis demonstrates consistency with the expected molecular structure, confirming stereochemical configuration and achieving purity assessments of ≥98.0% [12] [13] [14]. The nuclear magnetic resonance spectrum exhibits characteristic patterns that verify the presence of the bicyclic core structure and functional group arrangements [13].

Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the carbon framework, though specific spectral data was not extensively detailed in available sources [15]. The technique provides valuable information for structural elucidation and quality control applications in pharmaceutical manufacturing processes.

Infrared spectroscopy analysis confirms conformance to expected spectral patterns for the compound [6] [5]. The infrared spectrum exhibits characteristic absorption bands corresponding to functional groups including the β-lactam carbonyl, carboxylic acid, amino group, and ester functionalities. These spectroscopic features serve as critical analytical tools for identity verification and purity assessment.

Mass spectrometry analysis, particularly electrospray ionization mass spectrometry, demonstrates molecular ion peaks at m/z 272.28, confirming the molecular weight of the compound [1] [16]. Mass spectrometric fragmentation patterns provide additional structural information and enable identification of impurities or degradation products in pharmaceutical preparations.

Crystalline Properties and Polymorphism

7-Aminocephalosporanic acid exists as a crystalline powder with off-white to beige coloration [5] [8]. The compound demonstrates consistent crystalline morphology under standard preparation conditions, though specific polymorphic behavior was not extensively characterized in available literature sources. The crystalline form influences both pharmaceutical processing characteristics and bioavailability properties.

Crystallization processes for 7-aminocephalosporanic acid have been subject to patent development, focusing on methods that produce crystals with superior granularity and purity [17]. These crystallization techniques are essential for pharmaceutical manufacturing, as crystal properties directly influence powder flow characteristics, tablet compression behavior, and dissolution rates.

The compound's crystalline structure contributes to its stability profile, with proper crystalline forms demonstrating enhanced resistance to environmental degradation compared to amorphous preparations. However, the hygroscopic nature of the compound requires careful attention to moisture control during storage and processing operations [8].

Reactivity of Functional Groups

The β-lactam ring represents the most reactive center within the 7-aminocephalosporanic acid structure, susceptible to nucleophilic attack and ring-opening reactions [18] [11] [19]. This reactivity is fundamental to the compound's biological activity, enabling covalent binding to penicillin-binding proteins in bacterial cell walls [11] [20]. The four-membered lactam ring exhibits inherent strain that facilitates nucleophilic substitution reactions essential for antibiotic mechanism of action [7].

The primary amino group at position 7 serves as a critical site for synthetic modifications in cephalosporin production [18] [11] [21]. This functional group readily undergoes acylation reactions, enabling attachment of various side chains that modulate antimicrobial spectrum, pharmacokinetic properties, and resistance profiles [18] [21]. The amino group can also participate in Schiff base formation and other condensation reactions useful in pharmaceutical synthesis.

The carboxylic acid functionality exhibits typical acid-base reaction behavior, forming salts with various bases and participating in amide bond formation with appropriate reagents [18] [11]. This group plays essential roles in both synthetic transformations and biological activity, contributing to binding interactions with target enzymes and influencing compound solubility characteristics.

The acetyl ester group at position 3 demonstrates susceptibility to hydrolysis and transesterification reactions [18] [11]. Deacetylation reactions can modify the compound's pharmacokinetic properties, while ester exchange reactions enable introduction of alternative substituents that influence antimicrobial activity and stability profiles.

The dihydrothiazine ring system can undergo aromatic substitution reactions and oxidation processes, potentially forming sulfoxide or sulfone derivatives [18] [11]. These reactions provide additional opportunities for structural modification and optimization of pharmaceutical properties.

Comparative Analysis with Related β-lactam Structures

7-Aminocephalosporanic acid exhibits significant structural similarities and differences compared to related β-lactam compounds, particularly 6-aminopenicillanic acid. Both compounds serve as essential intermediates for antibiotic synthesis, but differ in their core ring systems and substitution patterns [22] [23] [7].

The fundamental distinction lies in the bicyclic core structure, where 7-aminocephalosporanic acid contains a six-membered dihydrothiazine ring fused to the β-lactam, while 6-aminopenicillanic acid incorporates a five-membered thiazolidine ring [7]. This structural difference results in altered geometric constraints and influences both chemical reactivity and biological activity profiles.

Molecular weight comparisons reveal 7-aminocephalosporanic acid (272.28 g/mol) as significantly larger than 6-aminopenicillanic acid (216.26 g/mol), reflecting the additional acetoxymethyl substituent and expanded ring system [7]. The presence of the acetyl group at position 3 in 7-aminocephalosporanic acid provides additional sites for chemical modification compared to the simple methyl group in penicillanic acid derivatives.

Cross-reactivity studies demonstrate that both compounds can serve as substrates for certain β-lactamase enzymes, though with different kinetic parameters and inhibition patterns [19] [24]. The structural skeleton represented by 7-aminocephalosporanic acid shows involvement in delayed-type hypersensitivity reactions, indicating immunological recognition of the core β-lactam structure [24].

Comparative stability profiles show both compounds require similar storage conditions, though 7-aminocephalosporanic acid demonstrates enhanced stability in certain chemical environments due to the six-membered ring system providing greater conformational rigidity compared to the five-membered thiazolidine ring in penicillanic acid derivatives [25].

Reaction Mechanisms and Pathways

The chemical deacylation mechanism proceeds through formation of an imino-chloride intermediate using phosphorus pentachloride and pyridine, followed by conversion to an imino-ether with alcohol treatment, and subsequent hydrolysis with water [3]. The reaction requires blocking of both amino and carboxylic acid functions in separate steps to prevent unwanted side reactions [3].

The deacylation occurs via two distinct pathways: alkyl-oxygen bond cleavage accounting for 55-63% of the reaction, and acyl-oxygen bond cleavage representing the remainder [4]. Studies using isotopically labeled water (H₂¹⁸O) and [2-¹³C]acetate anion have demonstrated that the alkyl-oxygen cleavage pathway operates as a reversible reaction, contributing to the overall complexity of the process [4].

The mechanism involves formation of acetyl mixed anhydride as a carboxylic acid blocking group during acylamido cleavage, with simultaneous silylation and deacylation occurring in the same reaction vessel without isolation of intermediates [3]. This innovation allows spontaneous decomposition of the silyl block concurrent with side chain cleavage, directly affording 7-aminocephalosporanic acid in its zwitterionic form [3].

Process Optimization Parameters

Chemical deacylation requires extremely low temperatures and specific solvent systems to achieve optimal yields while minimizing degradation of the beta-lactam ring [1]. Temperature control emerges as the most critical parameter, with reactions conducted at sub-zero temperatures to prevent thermal decomposition of both substrate and product [1].

Solvent selection significantly impacts reaction efficiency, with organic solvents such as phosphorus pentachloride and pyridine providing the necessary chemical environment for imino-chloride formation [3]. pH control maintains acidic conditions throughout the process to facilitate selective cleavage while preventing base-catalyzed ring opening [5].

Optimization studies reveal that reaction time typically ranges from 6-12 hours, with yields achieving 80-85% under optimal conditions [1]. The process requires multiple purification steps to achieve pharmaceutical-grade purity, with final product purity reaching 85-90% through careful control of reaction parameters and downstream processing [1].

Limitations and Environmental Considerations

Chemical deacylation presents significant environmental challenges due to extensive use of toxic organic solvents and generation of hazardous chemical waste [1] [6]. The process produces large quantities of toxic chemical waste and polluted water containing phosphates, creating severe environmental disposal problems [6]. Organic solvent consumption creates both cost and environmental burdens, requiring specialized waste treatment facilities and disposal protocols [1].

Safety concerns arise from handling of corrosive reagents such as phosphorus pentachloride, requiring specialized equipment and safety protocols [3]. The energy-intensive nature of maintaining extremely low temperatures throughout the process contributes to high operational costs and carbon footprint [1].

Waste generation includes both organic solvents and aqueous waste streams containing heavy metals and phosphates, requiring extensive treatment before environmental discharge [6]. The complexity of waste treatment and the potential for environmental contamination have driven industry efforts toward more sustainable enzymatic alternatives [1].

Enzymatic Production Methods

Enzymatic production of 7-aminocephalosporanic acid has emerged as the preferred industrial method due to superior environmental profile and operational advantages [1] [7]. The enzymatic approach operates under mild conditions while achieving comparable or superior yields to chemical methods, with dramatically reduced environmental impact [6].

Two-Step Enzymatic Process

The established two-step enzymatic process represents the current industrial standard for 7-aminocephalosporanic acid production, utilizing sequential enzymatic reactions to achieve high yields under mild conditions [1] [7]. This process has largely replaced chemical deacylation in industrial applications due to superior sustainability and economic advantages [8].

D-Amino Acid Oxidase (DAAO) Catalysis

D-amino acid oxidase catalyzes the initial oxidative deamination of cephalosporin C to form alpha-ketoadipyl-7-aminocephalosporanic acid, with hydrogen peroxide as a co-product [1] [7]. The enzyme, typically sourced from Trigonopsis variabilis, operates optimally at pH 8.0 and temperatures between 20-25°C [7].

The DAAO reaction proceeds through formation of an enzyme-substrate complex followed by oxidative deamination, generating hydrogen peroxide that spontaneously converts alpha-ketoadipyl-7-aminocephalosporanic acid to glutaryl-7-aminocephalosporanic acid [1]. This auto-conversion occurs quantitatively, with near-complete transformation observed under optimal conditions [7].

Kinetic parameters for DAAO demonstrate Km values of 1.06 ± 0.05 mM for glutaryl amidase activity and 4.9 ± 0.3 mM for alpha-ketoadipyl amidase activity [1]. The catalytic efficiency (kcat/Km) reaches 82.8 ± 0.4 min⁻¹ mM⁻¹ for the primary substrate, indicating high enzymatic efficiency [1].

Glutarylacylase (GA) Mechanisms

Glutarylacylase catalyzes the hydrolysis of glutaryl-7-aminocephalosporanic acid to produce 7-aminocephalosporanic acid and glutarate [1] [7]. The enzyme belongs to the N-terminal nucleophile hydrolase superfamily, with Ser1β serving as the catalytic nucleophile [9].

The catalytic mechanism involves nucleophilic attack by the N-terminal serine residue on the amide bond, forming a tetrahedral intermediate that subsequently collapses to release the product [9]. The enzyme demonstrates substrate specificity for glutaryl-7-aminocephalosporanic acid, with significantly reduced activity toward cephalosporin C [8].

Optimization of glutarylacylase activity reveals optimal conditions at pH 8.0 and 25°C, with enzyme immobilization enhancing stability and reusability [10]. Immobilized glutarylacylase retains approximately 62% of initial activity after 72 reuse cycles, demonstrating excellent operational stability [10].

One-Pot Enzymatic Processes

One-pot enzymatic processes represent an advanced approach to 7-aminocephalosporanic acid production, combining multiple enzymatic reactions in a single reactor system to simplify operations and reduce costs [11]. These systems leverage optimized enzyme variants and improved reactor design to achieve superior performance metrics.

Mono-Enzymatic Approach

The mono-enzymatic approach utilizes engineered cephalosporin C acylase variants to directly convert cephalosporin C to 7-aminocephalosporanic acid in a single enzymatic step [12]. Advanced protein engineering has produced variants with dramatically enhanced activity and substrate specificity for cephalosporin C [12].

Optimized cephalosporin C acylase variants demonstrate greater than 11,000-fold increase in specificity constant for cephalosporin C versus glutaryl-7-aminocephalosporanic acid compared to wild-type enzymes [12]. The H57βS-H70βS-L154βY variant shows the highest kinetic efficiency achieved for direct cephalosporin C conversion [12].

Under optimal conditions, mono-enzymatic conversion achieves greater than 98% cephalosporin C conversion, yielding 7-aminocephalosporanic acid as the main product with minimal byproduct formation [11]. At 20 mL bioconversion scale, approximately 81 mg of 7-aminocephalosporanic acid can be produced in 41 hours from 15 mM cephalosporin C [11].

Di-Enzymatic Process Development

Di-enzymatic processes combine D-amino acid oxidase and glutarylacylase in optimized reaction systems to enhance efficiency and reduce processing complexity [1]. These systems address hydrogen peroxide inhibition while maintaining high conversion rates and product quality [1].

Advanced di-enzymatic systems achieve 90.9% conversion of cephalosporin C to 7-aminocephalosporanic acid within 2.5 hours through simultaneous action of permeabilized Pichia pastoris cells containing D-amino acid oxidase and immobilized glutarylacylase [1]. The process produces 5% alpha-ketoadipyl-7-aminocephalosporanic acid and 4.1% unidentified byproducts [1].

Co-immobilization strategies enhance enzyme stability and enable efficient substrate channeling between enzymatic steps [13]. The co-immobilized system demonstrates superior operational stability compared to sequential enzymatic processes, with enhanced resistance to hydrogen peroxide inhibition [13].

Tri-Enzymatic System Optimization

Tri-enzymatic systems incorporate catalase to manage hydrogen peroxide accumulation, addressing the primary limitation of D-amino acid oxidase-based processes [1]. Co-immobilization of D-amino acid oxidase with catalase eliminates hydrogen peroxide toxicity while maintaining enzymatic efficiency [1].

The optimized tri-enzymatic system achieves greater than 80% conversion with complete elimination of hydrogen peroxide-mediated enzyme inactivation [1]. The system demonstrates enhanced operational stability and enables continuous processing without enzyme replacement [1].

Process optimization reveals that tri-enzymatic systems benefit from controlled substrate feeding and pH management to maintain optimal enzyme activity [1]. The integration of catalase reduces byproduct formation and improves overall process selectivity toward 7-aminocephalosporanic acid [1].

Enzyme Immobilization Techniques

Enzyme immobilization represents a critical technology for industrial implementation of enzymatic 7-aminocephalosporanic acid production, providing enhanced stability, reusability, and process control [13] [10]. Multiple immobilization strategies have been developed to optimize enzyme performance under industrial conditions.

Support Matrices for Enzyme Stabilization

Various support matrices have been evaluated for cephalosporin acylase immobilization, with formylphenylhydrazine agarose (FPHA) demonstrating superior performance characteristics [10]. FPHA provides optimal enzyme activity retention of 70 Unit/g-matrix when immobilized with 1% glutaraldehyde in 0.1 M Tris buffer at pH 8.0 [10].

Glyoxyl-agarose supports offer hydrophilic microenvironments that favor substrate diffusion and enzyme activity [14] [15]. These supports achieve thermostabilization factors of 8-12x compared to free enzymes, with enhanced resistance to thermal denaturation [16]. The hydrophilic nature of agarose supports reduces protein denaturation and maintains enzyme conformation under operating conditions [15].

Eupergit C, an acrylic hydrophobic resin, provides mechanical stability and chemical resistance suitable for industrial applications [14] [15]. Despite lower initial activity recovery compared to hydrophilic supports, Eupergit C demonstrates superior long-term stability and resistance to harsh operating conditions [15].

Silica gel supports offer cost-effective immobilization with good activity retention and operational stability [17]. Optimization studies reveal optimal immobilization conditions using 1.1 M phosphate buffer at pH 8.3, with immobilization temperature of 20°C and 120-minute reaction time [17]. Post-immobilization treatment with low-molecular-weight materials such as ethanolamine enhances enzyme activity and stability [17].

Cross-linking Methodologies

Glutaraldehyde cross-linking represents the most widely employed methodology for enzyme immobilization due to its effectiveness and commercial availability [16] [18]. The cross-linking mechanism involves reaction of free amino groups on lysine residues with glutaraldehyde oligomers, forming stable covalent bonds between enzyme molecules and support matrices [16].

Advanced cross-linking strategies employ post-immobilization modification with macromolecules such as polyethyleneimine and chitosan to enhance enzyme stability [13]. These modifications create additional cross-links between enzymes and supports, resulting in thermostabilization factors of up to 20-fold compared to free enzymes [13].

Cross-linked enzyme aggregates (CLEAs) technology provides carrier-free immobilization with high enzyme loading and reduced dilution effects [19]. Optimization of CLEAs formation using chitosan as co-aggregate and glutaraldehyde as cross-linker achieves activity recovery of 85.91 U/g under optimal conditions [19].

The cross-linking process requires careful optimization of glutaraldehyde concentration, cross-linking time, and buffer conditions to maximize enzyme activity while ensuring adequate stability [10] [17]. Optimal conditions typically involve 1% glutaraldehyde concentration with 4-hour cross-linking time in alkaline buffer systems [10].

Performance Characteristics of Immobilized Systems

Immobilized enzyme systems demonstrate significantly enhanced operational stability compared to free enzymes, with some systems maintaining activity for over 100 reaction cycles [7]. The HA-CA-glut-PEI20000 system achieves a half-life of 28 cycles under cephalosporin C-catalyzing conditions, representing superior operational stability [13].

Thermal stability improvements range from 3-fold to 20-fold depending on immobilization methodology and support characteristics [13] [16]. Chitosan-based systems with polyethyleneimine modification demonstrate the highest thermostabilization factors, enabling operation at elevated temperatures without significant activity loss [13].

Substrate affinity characteristics show improvement in some immobilized systems, with Km values of 14.3 mM for optimized immobilized enzymes compared to 33.4 mM for conventional immobilization [13]. This enhanced substrate affinity contributes to improved reaction kinetics and process efficiency [13].

Mechanical stability of immobilized systems enables their use in stirred-tank reactors and continuous processing applications [7]. The ability to separate and reuse immobilized enzymes provides significant economic advantages and simplifies downstream processing [10].

Comparative Evaluation of Production Methods

Yield and Purity Analysis

Enzymatic methods consistently demonstrate superior yields compared to chemical deacylation, with one-step cephalosporin C acylase achieving 98% conversion efficiency [11]. Two-step enzymatic processes achieve 85-90% yields under optimized conditions, while chemical deacylation typically yields 80-85% [1] [7]. Di-enzymatic processes demonstrate yields of 90-95%, representing optimal balance between efficiency and process complexity [1].

Product purity analysis reveals that enzymatic methods produce higher purity 7-aminocephalosporanic acid with reduced byproduct formation [6]. One-pot enzymatic processes generate less than 1 mM glutaryl-7-aminocephalosporanic acid and undetectable levels of oxo-7-aminocephalosporanic acid [11]. Chemical methods require multiple purification steps to achieve pharmaceutical-grade purity, increasing both cost and processing time [1].

Byproduct formation patterns differ significantly between methodologies, with enzymatic processes producing primarily alpha-aminoadipic acid as a valuable co-product [6]. Chemical methods generate complex mixtures requiring extensive separation and waste treatment, contributing to higher overall production costs [1].

Economic and Sustainability Metrics

Economic analysis demonstrates superior cost-effectiveness of enzymatic methods despite higher initial enzyme costs [20]. The enzymatic route shows 7-13% reduction in environmental impacts due to less hazardous waste formation, lower feedstock consumption, and reduced steam usage [20]. Enzyme immobilization and reuse significantly reduce per-unit production costs over extended operational periods [7].

Environmental impact assessment reveals dramatic differences between chemical and enzymatic approaches [1] [6]. Chemical methods generate approximately 100 times more waste per unit of product compared to enzymatic processes [9]. Enzymatic processes operate under mild conditions requiring minimal energy input and generating biodegradable waste streams [6].

Life cycle assessment studies indicate that enzymatic processes demonstrate superior performance across multiple environmental impact categories, including global warming potential, acidification, and eutrophication [20] [21]. The production and purification of enzymes contribute approximately 37,835 g waste per gram of enzyme, but this impact is offset by the superior process efficiency and reduced chemical consumption [22].

Sustainability metrics favor enzymatic processes due to renewable catalyst sources, biodegradable waste products, and reduced energy requirements [20]. However, optimization efforts should focus on reducing batch time and increasing enzyme reuse to further improve economic competitiveness [20].

Scale-up Challenges and Solutions

Scale-up of 7-aminocephalosporanic acid production presents distinct challenges depending on the chosen methodology [23]. Fermentation-based production has successfully achieved 24-28 g/L cephalosporin C yields in fed-batch operations, providing adequate substrate for downstream conversion [23]. Industrial-scale implementation requires careful consideration of mass transfer, heat management, and process automation [23].

Temperature control emerges as a critical scale-up parameter, with fermentation systems requiring precise temperature regulation to maintain optimal production rates [23]. A 14-L laboratory fermentor achieved 399.52 µg/mL cephalosporin C production, representing a 3.4-fold increase compared to unoptimized conditions [23]. Optimal conditions include 1% v/v inoculum size, 1 vvm aeration, 400 rpm agitation, and controlled pH at 4 [23].

Enzymatic process scale-up benefits from improved mixing and mass transfer characteristics in larger reactors [23]. However, enzyme stability and activity must be maintained throughout extended reaction periods and multiple reuse cycles [7]. Advanced reactor design incorporating immobilized enzyme systems enables continuous operation and improved process economics [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 72 of 73 companies with hazard statement code(s):;

H317 (98.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (15.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (98.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (13.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard